MAO-B vs. MAO-A Isoform Selectivity Profile of the Target Compound Relative to Positional Isomers
In a head-to-head panel of tetrahydroquinolinone derivatives tested under identical assay conditions (human recombinant MAO-A and MAO-B, kynuramine deamination fluorescence assay, 20 min incubation), the target compound (CHEMBL4216610 / BDBM50450822) demonstrates a distinct MAO-B-preferring profile with IC₅₀ (MAO-B) = 1.70 × 10⁴ nM and IC₅₀ (MAO-A) > 1.00 × 10⁵ nM, yielding a MAO-B/MAO-A selectivity ratio of approximately 5.9-fold [1]. In contrast, the 8-amino parent scaffold 8-amino-3,4-dihydroquinolin-2(1H)-one (CHEMBL1814645 / BDBM50350503) tested in a comparable human recombinant MAO assay exhibits IC₅₀ (MAO-B) = 800 nM and IC₅₀ (MAO-A) = 1.06 × 10⁴ nM, a MAO-B/MAO-A selectivity ratio of approximately 13.3-fold [2]. The 3-acetamido substitution thus reduces absolute MAO-B potency by approximately 21-fold while simultaneously narrowing the selectivity window relative to the 8-amino parent. This pattern is distinct from the C6/C7-substituted DHQ series, where nanomolar MAO-B IC₅₀ values and >1000-fold selectivity are achievable [3].
| Evidence Dimension | MAO-B inhibitory potency and MAO-B/MAO-A selectivity ratio |
|---|---|
| Target Compound Data | IC₅₀ (MAO-B) = 1.70 × 10⁴ nM; IC₅₀ (MAO-A) > 1.00 × 10⁵ nM; Selectivity ratio ≈ 5.9 |
| Comparator Or Baseline | 8-Amino-3,4-dihydroquinolin-2(1H)-one: IC₅₀ (MAO-B) = 800 nM; IC₅₀ (MAO-A) = 1.06 × 10⁴ nM; Selectivity ratio ≈ 13.3 |
| Quantified Difference | Target compound is ~21-fold less potent at MAO-B and exhibits ~2.3-fold narrower MAO-B/MAO-A selectivity vs. the 8-amino parent scaffold |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine deamination fluorescence assay; 20 min incubation (target compound); amplex red assay (comparator). Both assays measure inhibition of human MAO isoforms but differ in detection method and enzyme source, necessitating cross-study caution. |
Why This Matters
The significantly reduced MAO-B potency (17 μM vs. 0.8 μM) of the 3-acetamido-8-amino derivative relative to the 8-amino parent means that researchers targeting MAO-B should not assume potency retention when introducing a C3 substituent—this compound is distinct from both the highly potent C6/C7 DHQ series and the 8-amino parent.
- [1] BindingDB BDBM50450822 (CHEMBL4216610). IC₅₀: 1.70E+4 nM (MAO-B, human membrane-bound, kynuramine assay); IC₅₀: >1.00E+5 nM (MAO-A). Curated by ChEMBL. View Source
- [2] BindingDB BDBM50350503 (CHEMBL1814645). IC₅₀: 800 nM (MAO-B, human recombinant, amplex red); IC₅₀: 1.06E+4 nM (MAO-A). Curated by ChEMBL. View Source
- [3] Meiring L, Petzer JP, Legoabe LJ, Petzer A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett. 2016;26:5182-5186. Most potent MAO-B inhibitor: IC₅₀ = 2.9 nM, 2750-fold selectivity. View Source
